2-(5-{1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-{1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrazine is a complex organic molecule. Its structure incorporates various functional groups, each contributing to its reactivity and potential applications. This compound is notable for its role in both pharmaceutical research and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrazine typically involves multi-step organic reactions. The initial step might include the formation of the azetidinyl moiety, followed by the introduction of the benzoyl and ethylsulfanyl groups. Subsequent steps involve forming the oxadiazole ring and coupling with the pyrazine structure under controlled conditions such as varying pH levels, temperatures, and specific catalysts.
Industrial Production Methods
For industrial-scale production, flow chemistry techniques and continuous synthesis methods are often employed to ensure higher yields and purity. Optimized reaction conditions and automation minimize the chances of side reactions and contaminants.
Chemical Reactions Analysis
Types of Reactions
2-(5-{1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrazine undergoes various chemical reactions, including:
Oxidation: Transformation into sulfoxides or sulfones.
Reduction: Reduction of nitro groups or oxadiazole ring opening.
Substitution: Aromatic and nucleophilic substitution reactions.
Common Reagents and Conditions
Reagents like hydrogen peroxide for oxidation, sodium borohydride for reduction, and bases or acids for substitution are commonly used. Reactions typically occur under controlled environments with appropriate solvents.
Major Products
Major products include oxidized derivatives, reduced forms of the azetidinyl or pyrazine moieties, and substituted products with various functional groups attached to the aromatic rings.
Scientific Research Applications
Chemistry
Organic Synthesis: It serves as a building block in constructing more complex molecules.
Catalysis: Acts as a ligand in various catalytic processes.
Biology
Drug Design: Structural features make it a candidate for pharmacological studies.
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Medicine
Diagnostics: Used in imaging and diagnostic tests due to its reactive functional groups.
Industry
Material Science: Utilized in developing new materials with specific properties.
Chemical Engineering: Plays a role in designing chemical reactors and processes.
Mechanism of Action
The mechanism involves interacting with molecular targets such as enzymes or receptors. Its structural complexity allows it to modulate biological pathways, possibly by inhibiting enzyme activity or binding to specific receptors. Pathways involved might include signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(5-{1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrazine
2-(5-{1-[2-(propylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrazine
2-(5-{1-[2-(butylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrazine
Uniqueness
The presence of the ethylsulfanyl group gives 2-(5-{1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrazine distinct electronic and steric properties, potentially enhancing its reactivity and specificity in biological applications compared to its methylsulfanyl, propylsulfanyl, or butylsulfanyl analogs.
Remember, chemistry is as much about the journey as the result—each compound, with its unique twists and turns, is a story waiting to be told!
Properties
IUPAC Name |
(2-ethylsulfanylphenyl)-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S/c1-2-26-15-6-4-3-5-13(15)18(24)23-10-12(11-23)17-21-16(22-25-17)14-9-19-7-8-20-14/h3-9,12H,2,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRAHPIZAKYEEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.